Panduratin A

Descripción general

Descripción

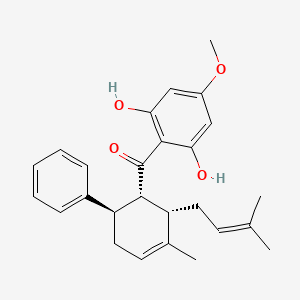

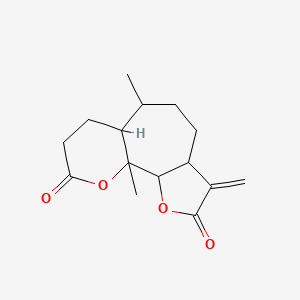

Panduratin A is a natural chalcone from Boesenbergia rotunda . It has been reported to exhibit anti-oxidant, anti-inflammatory, and anti-cancer properties . The compound is known for its multipotential health benefits .

Synthesis Analysis

The synthesis of Panduratin A involves several steps. Key features include Sonogashira coupling, anionic Snieckus–Fries rearrangement, directed ortho metalation, tandem Si → C Alkyl rearrangement/Claisen–Schmidt condensation, and chiral boron complex-promoted asymmetric Diels–Alder cycloaddition .

Molecular Structure Analysis

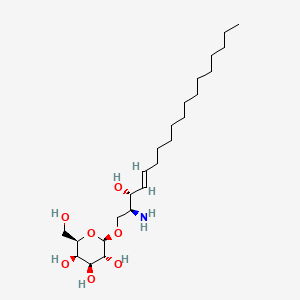

Panduratin A has a molecular formula of C26H30O4 and a molecular weight of 406.52 . It is a prenylated flavonoid that can be made from a chalcone skeleton with 3 oxygenated patterns only at the B ring and a geranyl substituent at the C2-C3 position .

Chemical Reactions Analysis

Panduratin A has been found to interact with several proteins, including the main protease (Mpro), papain-like protease (PLpro), receptor binding domain (RBD) of spike proteins, RNA-dependent-RNA-polymerase (RdRp), and 2′-O- methyltransferase (MTase) .

Physical And Chemical Properties Analysis

Panduratin A is a solid compound . It has a chemical structure that is available as a 2D Mol file .

Aplicaciones Científicas De Investigación

Antiviral Properties

Panduratin A has been found to have promising antiviral properties , particularly against SARS-CoV-2 . It has been used in infection modeling in cardiomyocytes, where it showed promising antiviral activity against SARS-CoV-2 . The compound was found to suppress infection at concentrations 10 times lower than its cytotoxic concentration .

Antibacterial Activity

Panduratin A has been reported to enhance the antibacterial activity of colistin against multidrug-resistant Acinetobacter baumannii . It has been found to increase the bactericidal and anti-biofilm activity of colistin against colistin-resistant A. baumannii .

Anti-Biofilm Agent

Panduratin A has been found to have a dose-dependent effect in preventing and reducing biofilm . It has been suggested as a natural anti-biofilm agent to eliminate oral bacterial colonization during early dental plaque formation .

Antioxidant Properties

Panduratin A has been found to reduce the level of lipid peroxidation and has also been found to ameliorate depletion of reduced glutathione in a dose-dependent manner . This suggests that it has potential antioxidant properties .

Adjuvant for Antibiotics

Panduratin A has been found to act as an adjuvant to antibiotics, enhancing their effectiveness . It has been found to increase the efficacy of colistin against colistin-resistant A. baumannii .

Reactive Oxygen Species (ROS) Accumulation

Panduratin A, in combination with colistin, has been found to promote intracellular reactive oxygen species (ROS) accumulation, which could lead to the cidal effect on colistin-resistant A. baumannii .

Mecanismo De Acción

Target of Action

Panduratin A, also known as Panoid, is a bioactive compound that has been found to interact with several targets. One of the primary targets of Panduratin A is the 2’-O- methyltransferase (MTase) of the SARS-CoV-2 virus . This protein is crucial for the virus’s life cycle, making it a significant target for antiviral drugs . Panduratin A also interacts with angiotensin-converting enzyme 2 (ACE-2) , which is a host receptor of SARS-CoV-2 .

Mode of Action

Panduratin A inhibits the function of MTase by binding to the S-Adenosyl methionine (SAM) binding pocket , preventing the entrance of the SAM co-substrate . This action could eventually halt the function of MTase . In the context of SARS-CoV-2, Panduratin A shows promising antiviral activity by suppressing infection at concentrations 10 times lower than its cytotoxic concentration .

Biochemical Pathways

Panduratin A affects several biochemical pathways. It has been found to suppress the NF-κB signaling pathway , which is involved in the production of pro-inflammatory cytokines . It also enhances the production of anti-inflammatory cytokines IL-4 and IL-10 . Furthermore, Panduratin A has been shown to induce an increase in reactive oxygen species (ROS), which can lead to cell death .

Pharmacokinetics

It’s known that panduratin a shows cytotoxicity at higher doses, with a 50% cytotoxic concentration (cc50) of 1009 μM . More research is needed to fully understand the absorption, distribution, metabolism, and excretion of Panduratin A.

Result of Action

The interaction of Panduratin A with its targets leads to various molecular and cellular effects. It significantly reduces the viability of certain cells, such as RPTEC/TERT1 cells . It also exhibits protective effects against cisplatin-induced renal proximal tubular cell apoptosis . Moreover, it has been found to reduce the level of lipid peroxidation and ameliorate depletion of reduced glutathione in a dose-dependent manner .

Action Environment

The action, efficacy, and stability of Panduratin A can be influenced by various environmental factors. For instance, in the context of antibacterial activity, the combination of Panduratin A and colistin showed a significant increase in efficacy against colistin-resistant A. baumannii compared to colistin alone . .

Direcciones Futuras

Panduratin A has shown potential as a potent anti-SARS-CoV-2 compound . Further studies are needed to better understand the molecular mechanism of action of Panduratin A and its various details for wider pharmaceutical application of the compound as an effective therapeutic drug formulation against different disease conditions .

Propiedades

IUPAC Name |

(2,6-dihydroxy-4-methoxyphenyl)-[(1R,2S,6R)-3-methyl-2-(3-methylbut-2-enyl)-6-phenylcyclohex-3-en-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O4/c1-16(2)10-12-20-17(3)11-13-21(18-8-6-5-7-9-18)24(20)26(29)25-22(27)14-19(30-4)15-23(25)28/h5-11,14-15,20-21,24,27-28H,12-13H2,1-4H3/t20-,21+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYDZCXVWCFJAKQ-ZFGGDYGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C(C1CC=C(C)C)C(=O)C2=C(C=C(C=C2O)OC)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H]([C@@H]([C@@H]1CC=C(C)C)C(=O)C2=C(C=C(C=C2O)OC)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20237917 | |

| Record name | Panduratin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89837-52-5 | |

| Record name | Panduratin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089837525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Panduratin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PANDURATIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27N2BIM2CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

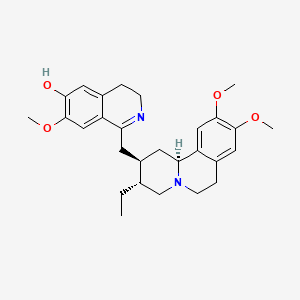

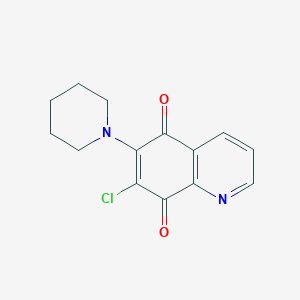

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dibromo-4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine](/img/structure/B1678312.png)